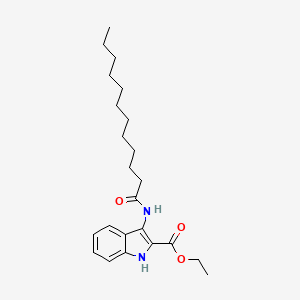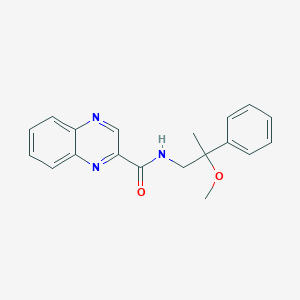
Benzyl 3,5-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3,5-dimethylbenzoate is an organic compound belonging to the ester class. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is derived from benzoic acid and benzyl alcohol, with the addition of two methyl groups on the benzene ring, making it a dimethyl derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 3,5-dimethylbenzoate can be synthesized through the esterification reaction between 3,5-dimethylbenzoic acid and benzyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the presence of electron-donating methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 3,5-dimethylbenzoic acid.
Reduction: Benzyl alcohol and 3,5-dimethylbenzyl alcohol.
Substitution: 3,5-dimethyl-4-nitrobenzoate or 3,5-dimethyl-4-chlorobenzoate.
Applications De Recherche Scientifique
Benzyl 3,5-dimethylbenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of benzyl 3,5-dimethylbenzoate largely depends on its chemical structure and the functional groups present. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The aromatic ring with methyl substituents can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Methyl 3,5-dimethylbenzoate: Similar ester structure but with a methyl group instead of a benzyl group.
Ethyl 3,5-dimethylbenzoate: Similar ester structure but with an ethyl group instead of a benzyl group.
Benzyl benzoate: Lacks the methyl groups on the benzene ring.
Uniqueness: Benzyl 3,5-dimethylbenzoate is unique due to the presence of both benzyl and dimethyl groups, which can influence its reactivity and physical properties. The methyl groups increase the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions.
Propriétés
Numéro CAS |
928017-61-2 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
benzyl 3,5-dimethylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-12-8-13(2)10-15(9-12)16(17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Clé InChI |
VQYFWEJDIBIBEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)
![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)
![2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-](/img/structure/B14188681.png)


![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)


![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)

![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)

